molecular formula C21H24O9 B1213613 Mensacarcin

Mensacarcin

Cat. No.: B1213613
M. Wt: 420.4 g/mol
InChI Key: WWNXYRCJJRRWAQ-ALCXHWRFSA-N
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Mechanism of Action

Target of Action

Mensacarcin, a highly oxygenated polyketide, primarily targets the mitochondria . Mitochondria are essential organelles in eukaryotic cells that provide most of the energy used by these cells .

Mode of Action

This compound interacts with its target, the mitochondria, by localizing to these organelles within 20 minutes of treatment . This interaction leads to a rapid disturbance of energy production and mitochondrial function . The localization of this compound to the mitochondria and its subsequent metabolic effects provide evidence of its unique mode of action .

Biochemical Pathways

This compound affects the energy production pathways within the mitochondria . It also activates apoptotic pathways related to caspase 3 and caspase 7, leading to cell death .

Pharmacokinetics

It is known that this compound is a secondary metabolite that can be obtained in large amounts from its producing organism, streptomyces bottropensis . This suggests that this compound may have favorable bioavailability.

Result of Action

The action of this compound results in a high cytostatic effect against almost all cell lines and a relatively selective cytotoxic effect against melanoma cells . It induces cell death in melanoma cells, as evidenced by characteristic chromatin condensation and distinct poly (ADP-ribose) polymerase -1 cleavage . Flow cytometry has identified a large population of apoptotic cells following this compound treatment, and single-cell electrophoresis has indicated that this compound causes genetic instability, a sign of early apoptosis .

Action Environment

The environment in which this compound acts can influence its efficacy. For instance, this compound has been found to be effective in melanoma cell lines with the BRAF V600E mutation, which is associated with drug resistance . This suggests that this compound’s action is independent of this mutation, making it a promising model for the development of new anticancer drugs .

Biochemical Analysis

Biochemical Properties

Mensacarcin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate caspase-3/7-dependent apoptotic pathways, leading to cell death in melanoma cells . Additionally, this compound interacts with poly(ADP-ribose) polymerase-1, causing its cleavage and contributing to genetic instability, a hallmark of early apoptosis . These interactions highlight this compound’s ability to disrupt cellular processes and induce apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In melanoma cells, it induces mitochondrial toxicity and apoptosis . The compound disrupts energy production and mitochondrial function, leading to rapid cell death . This compound also influences cell signaling pathways by activating apoptotic pathways and causing chromatin condensation . These effects underscore this compound’s potential as a powerful anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific disruption of mitochondrial function . The compound rapidly localizes to the mitochondria within 20 minutes of treatment, as confirmed by live-cell bioenergetic flux analysis . This localization, combined with its metabolic effects, provides evidence that this compound targets mitochondria . Additionally, this compound activates apoptotic pathways related to caspase 3 and caspase 7, leading to cell death . These molecular interactions highlight the compound’s unique mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. The compound rapidly disturbs energy production and mitochondrial function, leading to cell death within a short period Long-term effects on cellular function, stability, and degradation have not been extensively studied

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound exhibits a high cytostatic effect against almost all cell lines in the National Cancer Institute-60 cell line screen . The relatively selective cytotoxicity against melanoma cells suggests that this compound may have a therapeutic window where it is effective at lower doses but may exhibit toxic or adverse effects at higher doses

Metabolic Pathways

This compound is involved in metabolic pathways that target mitochondria . The compound’s rapid localization to the mitochondria and its disruption of energy production highlight its role in mitochondrial metabolism . This compound’s interaction with enzymes and cofactors involved in mitochondrial function further underscores its impact on metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the mitochondria . The compound’s rapid localization to the mitochondria suggests the involvement of specific transporters or binding proteins that facilitate its accumulation in this organelle . This targeted distribution is crucial for this compound’s activity and function.

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria . The compound’s targeting signals or post-translational modifications may direct it to this specific compartment, where it exerts its cytotoxic effects . The subcellular localization of this compound is essential for its activity and function, as it disrupts mitochondrial processes and induces apoptosis in cancer cells .

Properties

IUPAC Name

(1S,9S,10S,11S,12S,13S,14R)-11,12,14-trihydroxy-7,9-dimethoxy-13-methyl-12-[(2R,3S)-3-methyloxirane-2-carbonyl]-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O9/c1-8-14(22)20-15(23)10-6-5-7-11(27-3)12(10)17(28-4)21(20,30-20)18(25)19(8,26)16(24)13-9(2)29-13/h5-9,13-14,17-18,22,25-26H,1-4H3/t8-,9-,13+,14+,17-,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNXYRCJJRRWAQ-ALCXHWRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)OC)C(=CC=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@]23C(=O)C4=C([C@@H]([C@@]2(O3)[C@H]([C@@]1(C(=O)[C@H]5[C@@H](O5)C)O)O)OC)C(=CC=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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